molecular formula C10H9NO3 B13670689 Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate

Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate

Cat. No.: B13670689
M. Wt: 191.18 g/mol
InChI Key: NLFVXBDJCYOKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amine derivatives.

Scientific Research Applications

Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole core.

    Muscimol: A psychoactive compound acting as a GABA receptor agonist.

    Ibotenic Acid: A neurotoxin and psychoactive compound.

Uniqueness

Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-methyl-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-4-3-5-7-8(6)11-14-9(7)10(12)13-2/h3-5H,1-2H3

InChI Key

NLFVXBDJCYOKJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(ON=C12)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.